5-Methoxy-2-(1H-pyrrol-1-yl)aniline
Overview
Description
5-Methoxy-2-(1H-pyrrol-1-yl)aniline is a chemical compound with the molecular formula C11H12N2O . It is also known by its IUPAC name, 5-methoxy-2-pyrrol-1-ylaniline .
Molecular Structure Analysis
The molecular structure of this compound consists of a methoxy group (OCH3) attached to the 5th carbon of an aniline ring, and a pyrrole ring attached to the 2nd carbon of the aniline ring .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 188.23 . The compound should be stored in a dark place, sealed, and at a temperature between 2-8°C .Scientific Research Applications
Antimicrobial Agent Synthesis
5-Methoxy-2-(1H-pyrrol-1-yl)aniline and its derivatives have been explored for their potential as antimicrobial agents. A study synthesized a series of novel pyrrole chalcone derivatives and found them to possess significant antibacterial and antifungal activity. This activity was attributed to the presence of the heterocyclic ring, and the introduction of a methoxy group enhanced this effect (Hublikar et al., 2019).
Microtubule-Binding Agents in Cancer Therapy
Compounds including this compound analogs have been investigated for their role as microtubule-binding agents, which are critical in cancer therapy. One study focused on the synthesis of cis-restricted 1,4- and 1,5-disubstituted 1,2,3-triazole analogs of combretastatin A-4, showing promising cytotoxicity and tubulin inhibition (Odlo et al., 2010).
Synthesis of Pyrrole and Indole Derivatives
The compound has been used in the synthesis of various pyrrole and indole derivatives. For example, a variant of Knorr's pyrrole synthesis utilized this compound for the synthesis of N-aryl-indole-3-carboxylate, highlighting its unique character in these reactions (Zhang et al., 2010).
Nerve Cell Differentiation in Medical Implants
In the field of neurology and medical implants, a study highlighted the potential of polypyrrole/poly (2-methoxy-5 aniline sulfonic acid) composites in promoting nerve cell differentiation, indicating its potential in neurological applications (Liu et al., 2009).
Schiff Base Ligands in Coordination Chemistry
This compound derivatives have been used to form Schiff base ligands, which are pivotal in coordination chemistry. A study synthesized Hg(II) complexes with such ligands, demonstrating their spectroscopic properties and potential applications (Basu Baul et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
5-methoxy-2-pyrrol-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-14-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h2-8H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSVZBCORDEARF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377439 | |
Record name | 5-Methoxy-2-(1H-pyrrol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59194-26-2 | |
Record name | 5-Methoxy-2-(1H-pyrrol-1-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59194-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-2-(1H-pyrrol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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